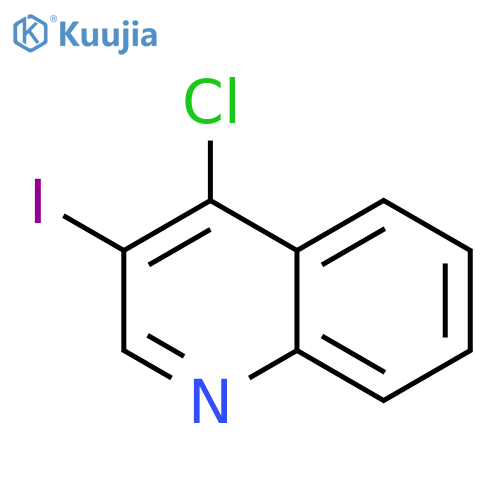Cas no 590371-90-7 (4-Chloro-3-iodoquinoline)

4-Chloro-3-iodoquinoline structure
商品名:4-Chloro-3-iodoquinoline
CAS番号:590371-90-7
MF:C9H5ClIN
メガワット:289.500173330307
MDL:MFCD07700250
CID:949488
PubChem ID:11254777
4-Chloro-3-iodoquinoline 化学的及び物理的性質
名前と識別子
-
- 4-Chloro-3-iodoquinoline
- 4-chloro-3-iodo-quinoline
- Quinoline, 4-chloro-3-iodo-
- 3-Iodo-4-chloroquinoline
- SFHOABWDLKHXAH-UHFFFAOYSA-N
- 4 - Chloro - 3 - iodoquinoline
- TRA0054002
- SY029139
- AK114474
- Y1203
- ST24043582
- UX00004636
- A850709
- EN300-1718192
- DA-39640
- DTXSID30460299
- SB71663
- SCHEMBL601463
- CS-W003413
- 4-chloro-3-iodoquinoline, >98%
- MFCD07700250
- AMY18918
- AKOS016009795
- 590371-90-7
- AS-19588
-
- MDL: MFCD07700250
- インチ: 1S/C9H5ClIN/c10-9-6-3-1-2-4-8(6)12-5-7(9)11/h1-5H
- InChIKey: SFHOABWDLKHXAH-UHFFFAOYSA-N
- ほほえんだ: IC1C([H])=NC2=C([H])C([H])=C([H])C([H])=C2C=1Cl
計算された属性
- せいみつぶんしりょう: 288.91600
- どういたいしつりょう: 288.91552g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 165
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 12.9
じっけんとくせい
- 密度みつど: 1.919±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 96-97 ºC
- ようかいど: ほとんど溶けない(0.026 g/l)(25ºC)、
- PSA: 12.89000
- LogP: 3.49280
4-Chloro-3-iodoquinoline セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315; H319; H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- 危険カテゴリコード: 22
-
危険物標識:

- ちょぞうじょうけん:Store at room temperature
4-Chloro-3-iodoquinoline 税関データ
- 税関コード:2933499090
- 税関データ:
中国税関番号:
2933499090概要:
2933499090。キノリンまたはイソキノリン環系を含む他の化合物[ただし、これ以上縮合していない]。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933499090。構造中にキノリンまたはイソキノリン環系の他の化合物(水素化の有無にかかわらず)が含まれ、さらに縮合していない。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
4-Chloro-3-iodoquinoline 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D694330-5g |
4-Chloro-3-iodoquinoline |
590371-90-7 | >95% | 5g |
$185 | 2024-07-20 | |
| eNovation Chemicals LLC | D694330-10g |
4-Chloro-3-iodoquinoline |
590371-90-7 | >95% | 10g |
$290 | 2024-07-20 | |
| TRC | C367308-50mg |
4-Chloro-3-iodoquinoline |
590371-90-7 | 50mg |
$ 50.00 | 2022-03-28 | ||
| TRC | C367308-100mg |
4-Chloro-3-iodoquinoline |
590371-90-7 | 100mg |
$ 65.00 | 2022-03-28 | ||
| Chemenu | CM121495-10g |
4-Chloro-3-iodoquinoline |
590371-90-7 | 98% | 10g |
$280 | 2021-08-06 | |
| abcr | AB443226-1 g |
4-Chloro-3-iodoquinoline; . |
590371-90-7 | 1g |
€170.40 | 2023-04-22 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C845727-5g |
4-Chloro-3-iodoquinoline |
590371-90-7 | 98% | 5g |
964.00 | 2021-05-17 | |
| Alichem | A189003839-10g |
4-Chloro-3-iodoquinoline |
590371-90-7 | 98% | 10g |
$1013.04 | 2023-09-01 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ6808-25G |
4-chloro-3-iodoquinoline |
590371-90-7 | 97% | 25g |
¥ 3,814.00 | 2023-04-03 | |
| Enamine | EN300-1718192-0.05g |
4-chloro-3-iodoquinoline |
590371-90-7 | 95% | 0.05g |
$19.0 | 2023-06-04 |
590371-90-7 (4-Chloro-3-iodoquinoline) 関連製品
- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)
- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)
- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)
- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)
- 93951-82-7(2,4,5-Trichlorophenol-d2)
- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)
- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)
- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)
- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)
- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:590371-90-7)4-CHLORO-3-IODOQUINOLINE

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:590371-90-7)4-Chloro-3-iodoquinoline

清らかである:99%
はかる:25g
価格 ($):526.0